REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][CH2:6]Br)[CH3:2].[NH2:9][C:10]1[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]([CH:26]3[CH2:28][CH2:27]3)=[CH:18][CH:17]=2)[C:12]([SH:15])=[N:13][N:14]=1>CN(C=O)C>[NH2:9][C:10]1[N:11]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]([CH:26]3[CH2:28][CH2:27]3)=[CH:18][CH:17]=2)[C:12]([S:15][CH2:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:8])=[N:13][N:14]=1
|
Name
|
|
Quantity
|
158 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCBr)=O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
NC=1N(C(=NN1)S)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
sonicated with ethyl ether several times
|
Type
|
CUSTOM
|
Details
|
decanting the ethyl ether layer
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C(=NN1)SCCC(=O)OCC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |